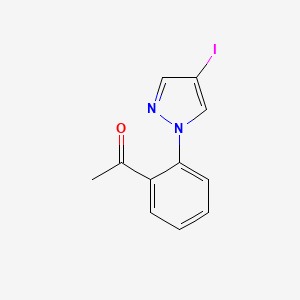

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Beschreibung

1-(2-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS: 1519748-73-2) is a pyrazole-derived compound with the molecular formula C₁₁H₉IN₂O and a molecular weight of 312.11 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at the 4-position, linked to a phenyl group at the 1-position, and an acetyl group (ethanone) at the ortho position of the phenyl ring (Figure 1). This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and agrochemical research .

Eigenschaften

Molekularformel |

C11H9IN2O |

|---|---|

Molekulargewicht |

312.11 g/mol |

IUPAC-Name |

1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |

InChI-Schlüssel |

MNMCEHJRQPLOIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=CC=C1N2C=C(C=N2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.

Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products Formed

Substitution reactions: Products with various functional groups replacing the iodine atom.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:

Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Based Ethanone Derivatives

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Structure : Chlorine substituent at the para position of the phenyl ring; methyl group on the pyrazole.

- Molecular Weight : 263.71 g/mol (lower than the iodo analog due to Cl vs. I substitution).

- The methyl group on pyrazole increases steric hindrance but may improve metabolic stability .

1-(4-(Cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one

- Structure : Cyclohexylvinyl substituent on the phenyl ring; methyl group on pyrazole.

- Molecular Weight : ~350–400 g/mol (estimated).

- Key Differences: The bulky cyclohexylvinyl group enhances lipophilicity and may influence membrane permeability.

1-(1-(2-Iodo-3,4-dimethoxybenzyl)-1H-pyrrol-2-yl)ethan-1-one

- Structure : Pyrrole ring instead of pyrazole; iodo and methoxy groups on the benzyl moiety.

- Molecular Weight : ~370 g/mol (estimated).

- Key Differences : The pyrrole ring is less aromatic than pyrazole, altering electronic properties. Methoxy groups increase solubility but may reduce metabolic stability compared to the iodine-substituted pyrazole .

1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one

- Structure : Benzimidazole and oxadiazole moieties linked via thioether.

- Biological Activity : Anti-inflammatory (63.35% inhibition in carrageenan-induced edema).

- Key Differences : The sulfur atom in the oxadiazole enables hydrogen bonding, while the iodine in the target compound offers halogen bonding. The benzimidazole core may target different enzymes (e.g., cyclooxygenase) compared to pyrazole-based compounds .

1-(4-(5-Hydroxy-3-methylisoxazolidin-2-yl)phenyl)ethan-1-one

- Structure: Isoxazolidinone ring with a hydroxyl group.

- Molecular Weight : ~250 g/mol (estimated).

- Key Differences: The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic iodine substituent. The isoxazolidinone ring’s conformational rigidity may limit binding flexibility compared to pyrazole .

Antimicrobial Pyrazole-Indole Hybrids

1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one

- Structure : Dihydropyrazole linked to indole.

- Biological Activity : Antimicrobial activity against Bacillus, Pseudomonas, and Staphylococcus.

- Key Differences: The indole moiety’s aromaticity and hydrogen-bonding capacity differ from the iodine-substituted pyrazole.

Structural and Functional Analysis (Table 1)

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.